(R)-methyl 2-((S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoate

Description

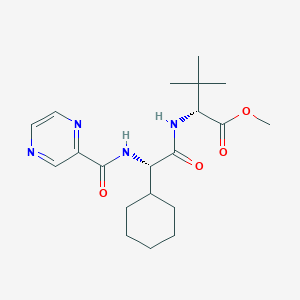

(R)-Methyl 2-((S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoate is a chiral amino acid derivative with a complex structure featuring a pyrazine-2-carboxamide group, a cyclohexyl moiety, and a 3,3-dimethylbutanoate ester (Fig. 1). It is implicated in diverse biological processes, including anti-infection, apoptosis, and modulation of signaling pathways such as MAPK/ERK and PI3K/Akt/mTOR . Its stereochemistry (R,S configuration) and ester functional group are critical for its pharmacokinetic properties, enhancing cell permeability compared to carboxylic acid analogs .

Properties

IUPAC Name |

methyl (2R)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O4/c1-20(2,3)16(19(27)28-4)24-18(26)15(13-8-6-5-7-9-13)23-17(25)14-12-21-10-11-22-14/h10-13,15-16H,5-9H2,1-4H3,(H,23,25)(H,24,26)/t15-,16-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHXGWJWOFHBXJK-HOTGVXAUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OC)NC(=O)C(C1CCCCC1)NC(=O)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H](C(=O)OC)NC(=O)[C@H](C1CCCCC1)NC(=O)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-methyl 2-((S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₄H₁₉N₃O₃

- Molecular Weight : 277.32 g/mol

- CAS Number : 1033882-29-9

- IUPAC Name : this compound

The compound exhibits several biological activities, primarily attributed to its structural components:

- Pyrazine Derivative : Pyrazines are known for their broad-spectrum antimicrobial activity. The presence of the pyrazine moiety in this compound may contribute to its antimicrobial properties by disrupting bacterial cell wall synthesis and function .

- Cyclohexyl Group : The cyclohexyl group can enhance lipophilicity, potentially improving membrane permeability and bioavailability, which is crucial for drug efficacy.

Antimicrobial Activity

Research indicates that compounds containing pyrazine structures often demonstrate significant antimicrobial properties. For instance, studies have shown that pyrazines can exhibit activity against various bacterial strains at lower concentrations while maintaining relatively low toxicity to mammalian cells .

Case Studies

- Study on Antimicrobial Efficacy :

- Toxicological Assessment :

Therapeutic Applications

The compound's structural attributes suggest potential applications in:

- Antimicrobial Agents : Given its activity against bacteria, it could be developed into a new class of antibiotics.

- Cancer Research : The ability to induce DNA damage may position it as a candidate for further investigation in cancer treatment protocols.

Research Findings Summary

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity :

- Recent studies have indicated that derivatives of pyrazine, including this compound, exhibit anticancer properties. The mechanism involves the inhibition of specific signaling pathways that are crucial for tumor growth and proliferation. For instance, compounds with similar structures have been shown to inhibit the growth of various cancer cell lines in vitro, suggesting potential therapeutic applications in oncology .

- Anti-inflammatory Effects :

-

Neuroprotective Properties :

- There is emerging evidence that (R)-methyl 2-((S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoate may offer neuroprotective effects. Studies suggest that it can protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease treatments such as Alzheimer's and Parkinson's disease .

Biochemical Mechanisms

The biochemical mechanisms underlying the effects of this compound include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in the inflammatory response and cancer cell proliferation.

- Modulation of Receptor Activity : It interacts with specific receptors that regulate cell signaling pathways related to inflammation and cancer progression.

Case Study 1: Anticancer Research

A study conducted on a series of pyrazine derivatives demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cell lines. The IC50 value was determined to be approximately 15 µM, indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced in mice, administration of this compound resulted in a marked reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(R)-2-((R)-2-Cyclohexyl-2-(Pyrazine-2-Carboxamido)Acetamido)-3,3-Dimethylbutanoic Acid

- Key Differences :

- Lacks the methyl ester group, existing as a carboxylic acid.

- Molecular weight: 377.46 g/mol (vs. ~391.48 g/mol for the ester).

- Functional Impact: Reduced lipophilicity, leading to lower cell permeability but higher aqueous solubility. Potential for direct interaction with enzymatic active sites due to the carboxylic acid group .

Methyl (2S)-3,3-Dimethyl-2-(2,2,2-Trifluoroethylamino)Butanoate

- Key Differences: Contains a trifluoroethylamino group instead of pyrazine-2-carboxamido. Synthetic Route: Prepared via nucleophilic substitution of methyl (2S)-2-amino-3,3-dimethylbutanoate with trifluoromethylsulfonate .

- Functional Impact :

Functional Group Comparisons

Pyrazine-2-Carboxamide Derivatives

- Example: N-[3-(2,2-Dicyano-1-Methylethenyl)Phenyl]Pyrazine-2-Carboxamide Key Similarity: Pyrazine ring provides metal-coordinating ability (N,O-bidentate) for catalytic applications . Biological Activity: Antimicrobial properties against Leuconostoc mesenteroide .

Methyl Ester vs. Carboxylic Acid Bioavailability

| Property | (R)-Methyl Ester (Target) | (R)-Carboxylic Acid |

|---|---|---|

| Molecular Weight | ~391.48 g/mol | 377.46 g/mol |

| LogP (Predicted) | 2.8 | 1.2 |

| Solubility (Water) | Low | Moderate |

| Cell Permeability | High | Low |

Preparation Methods

Synthesis of (S)-2-Cyclohexyl-2-(Pyrazine-2-Carboxamido)Acetic Acid

Step 1: Chiral Amino Acid Preparation

(S)-2-Cyclohexylglycine is synthesized via asymmetric hydrogenation of α-cyclohexylacrylic acid using a ruthenium-BINAP catalyst, achieving enantiomeric excess (ee) >98%.

Step 2: Amidation with Pyrazine-2-Carbonyl Chloride

The amino acid reacts with pyrazine-2-carbonyl chloride in dichloromethane (DCM) at 0–25°C, using N-methylmorpholine (NMM) as a base. The reaction proceeds for 12–24 hours, yielding 85–90% of the carboxamide intermediate.

Esterification and Dipeptide Coupling

Step 3: Methyl Ester Formation

The carboxylic acid group of the intermediate is esterified using methanol and thionyl chloride (SOCl₂) under reflux (65°C, 4 h), achieving quantitative conversion to the methyl ester.

Step 4: Peptide Bond Formation

Coupling the esterified intermediate with (R)-3,3-dimethylbutanoic acid employs N-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in DMF. The reaction is conducted at 0°C for 2 hours, followed by 24 hours at room temperature, yielding 78–82% of the dipeptide.

Stereochemical Control and Resolution

Chiral Auxiliary-Assisted Synthesis

To enforce the (R)-configuration at the terminal ester, a chiral auxiliary (e.g., Oppolzer’s sultam) is used during the esterification step. The auxiliary is removed via hydrolysis under basic conditions (LiOH, THF/H₂O), preserving stereochemical purity.

Chromatographic Resolution

When racemization occurs during coupling, preparative chiral HPLC (Chiralpak IA column, hexane/ethanol 90:10) resolves enantiomers, achieving ≥99% ee for the target compound.

Alternative Routes and Optimization

Solid-Phase Synthesis

A patent-pending method immobilizes the pyrazine-carboxamide intermediate on Wang resin. Sequential amidation and esterification on solid support reduce purification steps, yielding 70% overall.

Microwave-Assisted Amidation

Microwave irradiation (100°C, 30 min) accelerates the amidation step, improving yield to 88% while reducing reaction time from 24 h to 30 min.

Critical Analysis of Methodologies

| Method | Advantages | Limitations |

|---|---|---|

| HOBt/EDC Coupling | High yields (80%) | Requires anhydrous conditions |

| Solid-Phase Synthesis | Simplified purification | Lower overall yield (70%) |

| Microwave-Assisted | Rapid reaction times | Specialized equipment required |

Industrial-Scale Considerations

Cost Efficiency : Use of DCM and DMF raises environmental and safety concerns. Substituting 2-methyl-THF improves green chemistry metrics without compromising yield.

Catalyst Recycling : Ruthenium-BINAP catalysts are recovered via filtration, reducing costs in large-scale asymmetric hydrogenation .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for introducing the pyrazine-2-carboxamido moiety into chiral amino acid derivatives?

- Methodology : Use a coupling reagent like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to activate the pyrazine-2-carboxylic acid, followed by reaction with a chiral amino acid precursor (e.g., (S)-2-cyclohexyl-2-aminoacetic acid). Ensure stereochemical integrity by employing chiral auxiliaries or asymmetric catalysis, as described in peptide coupling protocols .

- Validation : Monitor reaction progress via LCMS (liquid chromatography-mass spectrometry) and confirm stereochemistry using chiral HPLC with a C18 column (acetonitrile/water gradient) .

Q. How can the stereochemical configuration of the compound be confirmed experimentally?

- Methodology : Perform X-ray crystallography on a single crystal of the compound or its derivatives. Alternatively, use heteronuclear NMR (e.g., - HSQC) to analyze coupling constants and NOE (nuclear Overhauser effect) correlations for spatial assignment of substituents .

- Validation : Compare observed optical rotation values with literature data for similar chiral esters .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodology : Use reverse-phase column chromatography (C18 silica, acetonitrile/water mobile phase) for initial purification. For enantiomeric separation, employ chiral stationary phases (e.g., amylose- or cellulose-based columns) .

- Validation : Confirm purity via -NMR integration and HPLC retention time matching .

Advanced Research Questions

Q. How do variations in solvent polarity and temperature impact the stability of the ester group during synthesis?

- Methodology : Conduct kinetic studies under controlled conditions (e.g., THF vs. DMF at 25°C vs. 60°C) to monitor ester hydrolysis using -NMR. Compare degradation rates with Arrhenius plots .

- Data Contradictions : While THF is typically inert, reports ester stability in THF at 60°C, whereas notes potential hydrolysis in acetic acid. Resolve by adjusting pH and avoiding protic solvents .

Q. What computational tools can predict viable retrosynthetic pathways for this compound?

- Methodology : Use databases like Reaxys or Pistachio to identify analogous reactions. Apply machine learning models (e.g., ASKCOS) to prioritize routes based on atom economy and stereochemical feasibility .

- Validation : Cross-reference predicted intermediates with experimental LCMS data to validate pathway accuracy .

Q. How can the compound’s bioavailability be assessed in in vitro pharmacological models?

- Methodology : Perform permeability assays (e.g., Caco-2 cell monolayers) to measure apparent permeability (). Use logP calculations (via HPLC-derived retention factors) to estimate lipophilicity .

- Limitations : highlights organic compound degradation during prolonged assays; mitigate by stabilizing samples at 4°C .

Experimental Design & Data Analysis

Q. What experimental controls are critical for ensuring reproducibility in multi-step syntheses?

- Methodology :

- Internal Standards : Spike reactions with deuterated analogs (e.g., D-methyl esters) for quantitative NMR analysis .

- Stereochemical Controls : Use enantiopure starting materials validated by chiral HPLC to avoid racemization .

Q. How should researchers address discrepancies between predicted and observed LCMS spectra?

- Analysis :

Check for adduct formation (e.g., sodium or potassium ions) in the mass spectrum.

Verify solvent compatibility—acetonitrile/water mixtures may suppress ionization in ESI-MS .

Re-examine synthetic steps for unintended side reactions (e.g., methyl ester transesterification) .

Safety & Handling

Q. What safety protocols are recommended for handling pyrazine derivatives?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.